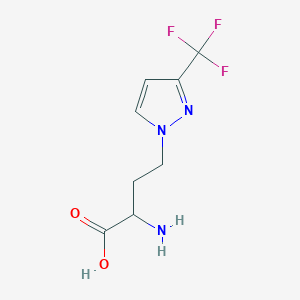
2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a butanoic acid backbone. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the pyrazole derivative with a butanoic acid precursor, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of recyclable catalysts and green chemistry principles can be employed to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Applications De Recherche Scientifique
2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioisostere in drug design, mimicking natural amino acids and enhancing metabolic stability.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced chemical stability and performance
Mécanisme D'action
The mechanism of action of 2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(trifluoromethoxy)butanoic acid: A CF3O-containing analogue with similar lipophilicity and stability.
2-Amino-4,4,4-trifluorobutanoic acid: A fluorinated amino acid used as a bioisostere in drug design.
Uniqueness
2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which together impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C8H10F3N3O2 |
|---|---|
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
2-amino-4-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C8H10F3N3O2/c9-8(10,11)6-2-4-14(13-6)3-1-5(12)7(15)16/h2,4-5H,1,3,12H2,(H,15,16) |
Clé InChI |
FMNRBUPNFZSCCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1C(F)(F)F)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















